
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of pyridine derivatives from N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide and α-haloketones, followed by cyclization to form thieno[2,3-b]pyridine derivatives . Similarly, the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines involves a Grignard reaction, condensation, and cyclization steps . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups contributing to their chemical behavior. The spectral data, including NMR and IR, are crucial for confirming the structure of synthesized compounds . For the compound , a detailed molecular structure analysis would involve similar spectroscopic techniques to ascertain the arrangement of the cyclopropyl, pyrazole, pyrimidin, and naphthamide moieties.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is influenced by the presence of various functional groups. For example, thieno[2,3-b]pyridine derivatives can undergo reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield a variety of products, including carbohydrazide, pyridothienopyrimidine, and thiourea derivatives . The compound this compound would likely exhibit a range of reactivity patterns based on its functional groups, which could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. Solubility in solvents like DMSO, melting points, and stability are important characteristics that can influence the compound's applications . For the compound of interest, properties such as solubility, stability under various conditions, and reactivity with different reagents would need to be empirically determined to fully understand its potential uses.
科学的研究の応用
Heterocyclic Compound Synthesis and Anticancer Activity
Research has focused on the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidin-4(5H)-ones, and their evaluation as anticancer and anti-5-lipoxygenase agents. These compounds have been synthesized via various chemical reactions and tested for their cytotoxic activities against cancer cell lines, demonstrating the potential for therapeutic applications in cancer treatment (Rahmouni et al., 2016).
Antimycobacterial Activities
Another application involves the synthesis of naphthyridine derivatives with potent antimycobacterial activities. These compounds have been tested against Mycobacterium tuberculosis strains, including drug-resistant ones, showing significant inhibitory effects. This research highlights the potential use of such compounds in developing new treatments for tuberculosis (Sriram et al., 2007).
Antibacterial Agents
Compounds related to the requested structure have been synthesized and evaluated for their antibacterial activity. Studies include the development of heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activity against various bacterial strains. This suggests the potential for developing new antibacterial agents (Azab et al., 2013).
特性
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-11-20(28)25-22(23-13)27-19(12-18(26-27)15-9-10-15)24-21(29)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,11-12,15H,9-10H2,1H3,(H,24,29)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQMGOHGRBTMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

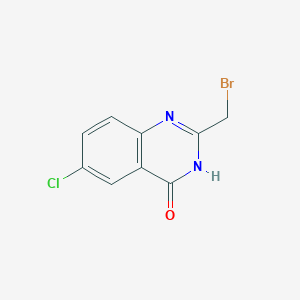
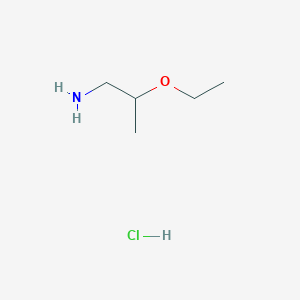
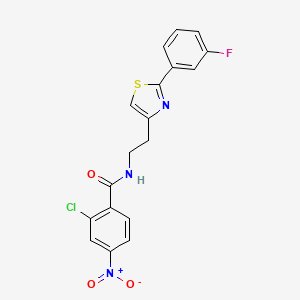
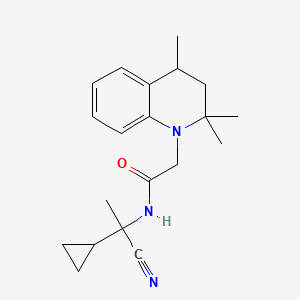
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/no-structure.png)
![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)

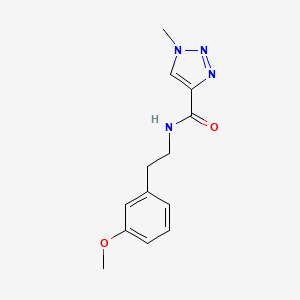
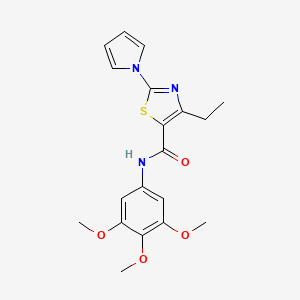
![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)